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Introduction
Veratrosine is a steroidal alkaloid naturally found in plants of the Veratrum genus, such as

Veratrum nigrum L.[1]. As a glycoside of veratramine, it belongs to a class of compounds

known for their diverse and potent biological activities. Notably, Veratrosine has been identified

as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic

development and a pathway often dysregulated in various cancers[2][3]. Its potential as an

anti-tumor agent, coupled with observed antiplatelet activity, makes Veratrosine a compound

of significant interest for pharmacological research and drug development[3].

This application note provides a comprehensive overview of the analytical standards and

protocols for the characterization of Veratrosine. It is intended to guide researchers in

confirming the identity, purity, and quality of Veratrosine reference standards. The

methodologies described herein encompass a range of spectroscopic and chromatographic

techniques essential for the robust characterization of this complex natural product.

Physicochemical Properties
A thorough understanding of the physicochemical properties of Veratrosine is fundamental for

its handling, formulation, and analysis. Key properties are summarized in the table below.
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Property Value Source

Chemical Name

(3β,23β)-14,15,16,17-

tetradehydro-23-

hydroxyveratraman-3-yl β-D-

glucopyranoside

[2]

Synonyms
Veratramine 3-O-glucoside,

Veratramine 3-glycoside
[2][4]

CAS Number 475-00-3 [2]

Molecular Formula C₃₃H₄₉NO₇ [4]

Molecular Weight 571.75 g/mol [4]

Appearance Powder [4]

Solubility

Soluble in DMSO, Pyridine,

Methanol, Ethanol. Insoluble in

water.

[2][3][4]

Melting Point 242-243 °C (decomposes) [4]

Purity (Typical) ≥98% [4]

Storage Store at -20°C [2]

Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

Veratrosine's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of

organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment of each proton and carbon atom in the Veratrosine molecule. While specific, fully

assigned spectral data for a pure Veratrosine standard is not readily available in the public

domain, the following tables outline the expected chemical shift regions for key structural
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motifs. Researchers should acquire and interpret their own spectral data for their specific

reference standard.

¹H NMR (Proton NMR)

Proton Type
Expected Chemical Shift

(ppm)
Notes

Anomeric Proton (H-1') 4.5 - 5.5

Typically a doublet, coupling

constant indicates

stereochemistry.

Olefinic Protons 5.0 - 6.0

Signals from the unsaturated

portion of the steroidal

backbone.

Protons on Carbon Bearing

Oxygen
3.0 - 4.5

Includes protons on the

glucose moiety and the

steroidal backbone.

Aliphatic Protons 0.5 - 2.5

Complex region of overlapping

signals from the steroidal core

and methyl groups.

¹³C NMR (Carbon NMR)
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Carbon Type
Expected Chemical Shift

(ppm)
Notes

Anomeric Carbon (C-1') 95 - 105
Key signal for identifying the

glycosidic linkage.

Olefinic Carbons 120 - 145
Signals from the C=C bonds in

the steroidal backbone.

Carbons Bearing Oxygen 60 - 80

Includes carbons of the

glucose moiety and

hydroxylated positions on the

steroidal core.

Aliphatic Carbons 10 - 60
Signals from the steroidal

backbone and methyl groups.

Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of Veratrosine is expected to show characteristic absorption bands

corresponding to its hydroxyl, amine, ether, and alkene functionalities.

Functional Group
Expected Absorption Band

(cm⁻¹)
Vibrational Mode

O-H (hydroxyls) 3200 - 3600 (broad) Stretching

N-H (amine) 3300 - 3500 (medium) Stretching

C-H (sp³ and sp²) 2850 - 3100 Stretching

C=C (alkene) 1640 - 1680 (weak to medium) Stretching

C-O (ethers, alcohols) 1000 - 1300 (strong) Stretching

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and obtaining

structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable
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technique for a molecule like Veratrosine. High-resolution mass spectrometry (HRMS) can

confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable

data on the fragmentation pathways, which can help to elucidate the structure of the aglycone

and the sugar moiety. The MS/MS fragmentation patterns for Veratrosine have been made

available in the public database, MassBank.jp[5][6].

Expected ESI-MS Fragmentation

The fragmentation of Veratrosine in ESI-MS/MS is expected to involve the cleavage of the

glycosidic bond, resulting in a fragment ion corresponding to the aglycone (Veratramine) and

the neutral loss of the glucose unit (162 Da). Further fragmentation of the aglycone would

provide additional structural information.

m/z (charge) Proposed Fragment Notes

572.35 [M+H]⁺ Protonated molecule

410.30 [M+H - 162]⁺

Aglycone fragment

(Veratramine) after loss of

glucose

Further Fragments -
Fragmentation of the

Veratramine core

Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of a Veratrosine standard and

for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a common and reliable method for the analysis of

steroidal glycosides. Due to the lack of a strong chromophore in Veratrosine, detection at a

low UV wavelength (e.g., 200-210 nm) or the use of an Evaporative Light Scattering Detector

(ELSD) is recommended.

Protocol: HPLC-UV Analysis of Veratrosine
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This protocol provides a starting point for the development of a validated HPLC-UV method for

the analysis of a Veratrosine analytical standard.

Instrumentation:

HPLC system with a UV/Vis detector.

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

Acetonitrile (HPLC grade).

Water (HPLC grade).

Formic acid (optional, for improved peak shape).

Veratrosine reference standard.

Chromatographic Conditions:

Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid). A

typical starting gradient could be 30% acetonitrile, increasing to 90% over 20-30 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 25-30 °C.

Detection Wavelength: 205 nm.

Injection Volume: 10 µL.

Standard Preparation:

Prepare a stock solution of Veratrosine (e.g., 1 mg/mL) in a suitable solvent such as

methanol or DMSO.

Prepare a series of working standards by diluting the stock solution to create a calibration

curve (e.g., 10, 25, 50, 100, 250 µg/mL).
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Analysis:

Inject the standards and sample solutions.

Assess the purity of the Veratrosine standard by examining the chromatogram for

extraneous peaks.

Quantify Veratrosine by comparing the peak area of the sample to the calibration curve

generated from the standards.

Gas Chromatography (GC)
Due to the low volatility of Veratrosine, direct GC analysis is not feasible. Derivatization is

required to increase its volatility and thermal stability. A common derivatization procedure for

compounds with hydroxyl and amine groups is silylation.

Protocol: GC-MS Analysis of Veratrosine (after Silylation)

This protocol outlines a general procedure for the GC-MS analysis of Veratrosine following

derivatization.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS).

A low-polarity capillary column (e.g., DB-5ms or equivalent).

Reagents:

Pyridine (anhydrous).

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable silylation reagent.

Veratrosine reference standard.

Derivatization Procedure:

Accurately weigh a small amount of Veratrosine standard (e.g., 1 mg) into a reaction vial.
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Add a suitable solvent (e.g., 100 µL of anhydrous pyridine).

Add the silylation reagent (e.g., 100 µL of MSTFA).

Seal the vial and heat at a specified temperature (e.g., 60-80 °C) for a specified time (e.g.,

30-60 minutes) to ensure complete derivatization.

Cool the sample to room temperature before injection.

GC-MS Conditions:

Injector Temperature: 280 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

MS Mode: Scan mode to obtain a full mass spectrum, or Selected Ion Monitoring (SIM) for

targeted quantification.

Analysis:

Inject the derivatized sample.

Analyze the resulting chromatogram and mass spectrum to confirm the identity and

assess the purity of the Veratrosine derivative.

Biological Activity and Signaling Pathway
Veratrosine is a known inhibitor of the Hedgehog (Hh) signaling pathway[2]. This pathway is

crucial for embryonic development and is often aberrantly activated in various cancers[7].

Understanding the mechanism of inhibition is vital for the development of Veratrosine as a

potential therapeutic agent.
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Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade that regulates cell growth and

differentiation. Its activity is dependent on the presence or absence of the Hedgehog ligand.

Hedgehog Signaling Pathway: OFF State

Cell Membrane
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Inhibits

SUFU
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Caption: Hedgehog Signaling Pathway in the "OFF" state (no ligand).
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Hedgehog Signaling Pathway: ON State
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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